2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride
Description
2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride (CAS No. 1177293-48-9) is a piperidine derivative featuring a 5-chloro-2-ethoxyphenyl substituent at the 2-position of the piperidine ring. Its molecular formula, derived from structural analysis, is C₁₃H₁₉Cl₂NO, with a molecular weight of 304.67 g/mol. The compound is commercially available as an industrial-grade chemical with 99% purity and is packaged in 25 kg cardboard drums under REACH and ISO certifications .
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12;/h6-7,9,12,15H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOSCJHTPPROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its interactions with various receptors and biological systems.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloro-ethoxy phenyl group, which plays a crucial role in its biological activity. The presence of the chloro group enhances lipophilicity, potentially affecting its receptor binding affinity and selectivity.
Biological Activity Overview
The biological activity of 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride has been evaluated in several studies, highlighting its interactions with serotonin receptors and other targets.
Serotonin Receptor Interaction
Research indicates that compounds structurally related to 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride exhibit significant agonistic activity at serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in various neuropsychiatric disorders, making it a target for drug development.
Table 1: Receptor Binding Affinities
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| 2-(5-Chloro-2-ethoxyphenyl)piperidine | 5-HT_2A | TBD |
| Related Compound A | 5-HT_2A | 25 |
| Related Compound B | 5-HT_2CR | >100 |
Note: TBD = To Be Determined
The mechanism through which 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride exerts its effects involves modulation of neurotransmitter systems. It is hypothesized to act as a partial agonist at the 5-HT_2A receptor, influencing mood and cognition.
Case Studies
Several case studies have documented the effects of similar compounds on animal models, providing insights into their therapeutic potential:
- Case Study on Cognitive Enhancement : In a study involving scopolamine-induced amnesia in rodents, related compounds demonstrated significant improvement in memory retention when administered at doses of 0.3 mg/kg, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases .
- Antidepressant Effects : Another study explored the antidepressant-like effects of piperidine derivatives in mice. The administration of these compounds resulted in reduced immobility time in forced swim tests, indicating enhanced mood and reduced depressive-like behavior .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride is essential for assessing its viability as a therapeutic agent:
- Absorption and Distribution : Early studies suggest favorable absorption characteristics with moderate bioavailability.
- Metabolism : The compound is likely metabolized via hepatic pathways; however, specific metabolic pathways remain to be elucidated.
- Toxicity : Preliminary toxicity assessments indicate a high LD50 (>100 mg/kg), suggesting a relatively safe profile at therapeutic doses .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound’s chloro-ethoxyphenyl group contrasts with the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl, which increases lipophilicity and may alter metabolic stability .
Biological Activity :
- While the target compound lacks explicit activity data, structurally distinct piperidine derivatives (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans . This suggests that substitution patterns on the piperidine ring critically influence bioactivity.
Regulatory Status :
- The target compound is classified as industrial grade , whereas 4-(Diphenylmethoxy)piperidine HCl is listed in China’s IECSC (Inventory of Existing Chemical Substances), indicating its commercial viability in regulated markets .
Mechanistic and Application Insights
- Antiparkinsonism Agents : Piperidine analogues like Trihexyphenidyl hydrochloride (BAN) share the piperidine core but incorporate bicyclic or arylalkyl substituents for dopamine receptor modulation . The target compound’s chloro-ethoxy group may offer distinct electronic effects for CNS applications, though this remains speculative without direct evidence.
- Antimicrobial Potential: The thiopyrimidinone-piperidine hybrids in highlight the importance of heterocyclic appendages for activity. The absence of such moieties in the target compound may limit its antimicrobial efficacy unless novel mechanisms are explored .
Preparation Methods
Procedure
Synthesis of 5-Chloro-2-ethoxyphenylacetonitrile
Reduction to Primary Amine
Piperidine Cyclization
Hydrochloride Salt Formation
Data Table
Friedel-Crafts Alkylation and Reductive Amination
Procedure
Friedel-Crafts Alkylation
Reductive Amination
Hydrochloride Salt Formation
Data Table
Suzuki-Miyaura Coupling and Ring Closure
Procedure
Suzuki Coupling
Cyclization
Hydrochloride Salt Formation
Data Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C, 12 h | 68% | |
| Cyclization | SOCl₂, toluene, 110°C, 8 h | 75% | |
| Salt Formation | HCl, EtOH, rt, 2 h | 92% |
Gabriel Synthesis and Resolution
Procedure
Gabriel Synthesis
Deprotection and Cyclization
Chiral Resolution
Hydrochloride Salt Formation
Data Table
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High yields, minimal byproducts | Long reaction times | Industrial |
| Friedel-Crafts | Short synthetic route | Low regioselectivity | Lab-scale |
| Suzuki Coupling | High selectivity, mild conditions | Expensive catalysts | Pilot-scale |
| Gabriel Synthesis | Enables chiral resolution | Multi-step, moderate yields | Lab-scale |
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structure of 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride?
- Methodological Answer : Purity and structural characterization require a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethoxyphenyl and piperidine moieties. Compare chemical shifts with analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. System suitability testing, as described in pharmacopeial standards for related piperidine compounds, ensures method robustness .
- Mass Spectrometry (MS) : Confirm molecular weight (MW) via electrospray ionization (ESI-MS) and compare with theoretical values.
Q. How can researchers optimize the synthesis of 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride to minimize by-products?
- Methodological Answer : Key strategies include:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution at the chloro site. Avoid protic solvents that may hydrolyze intermediates .
- Temperature Control : Maintain temperatures below 80°C to prevent degradation of the ethoxyphenyl group, as observed in thermal stability studies of similar arylpiperidines .
- Catalytic Systems : Explore palladium catalysts for cross-coupling reactions if introducing substituents to the piperidine ring. Refer to protocols for trans-4-phenylpiperidine derivatives .
Q. What safety protocols are critical when handling 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised if airborne particles are generated .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as piperidine derivatives can cause respiratory irritation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent contamination .
Advanced Research Questions
Q. How does the electronic environment of the piperidine ring influence the biological activity of 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to analyze the electron density distribution of the piperidine nitrogen. Compare with active analogs like 4-ethylpiperidine hydrochloride, where alkyl substitution modulates basicity and receptor binding .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., methyl, fluoro) on the piperidine ring and assess activity against target enzymes (e.g., monoamine oxidases) .
Q. What experimental approaches resolve contradictions in reported pharmacokinetic data for arylpiperidine derivatives?
- Methodological Answer :
- In Vitro/In Vivo Correlation (IVIVC) : Use Caco-2 cell monolayers to measure permeability and compare with in vivo absorption data. Adjust for ionization states (pKa ~8.5 for piperidine) using Henderson-Hasselbalch calculations .
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the ethoxy group to carboxylic acid derivatives may explain variability in half-life .
Q. How can researchers assess the stability of 2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (HO 3%) conditions at 40–60°C. Monitor degradation via HPLC and identify products using MS fragmentation patterns .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Compare with piperidine-based pharmaceuticals like paroxetine hydrochloride, where hydrolysis of the ether linkage is a critical degradation pathway .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for piperidine hydrochloride derivatives?
- Methodological Answer :
- Cell Line Variability : Test the compound across multiple cell lines (e.g., HEK-293, HepG2) to account for differences in metabolic enzyme expression. For example, CYP3A4 activity in hepatic cells may increase toxicity .
- Impurity Profiling : Characterize batch-specific impurities (e.g., residual solvents, chlorinated by-products) using GC-MS. Even trace levels (<0.1%) of genotoxic impurities can skew cytotoxicity results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
